molecular formula C18H20N2O6 B1678957 Nitrendipine CAS No. 39562-70-4

Nitrendipine

カタログ番号 B1678957
CAS番号: 39562-70-4
分子量: 360.4 g/mol
InChIキー: PVHUJELLJLJGLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of primary (essential) hypertension to decrease blood pressure . It is also known for its vasodilating properties .


Synthesis Analysis

Nitrendipine nanocrystals were prepared using a tandem precipitation–homogenization process . The effects of pressure, temperature, and cosolvent concentration on the drug loading and release property of the microparticles were investigated .


Molecular Structure Analysis

Nitrendipine has a molecular formula of C18H20N2O6 . Its average mass is 360.361 Da and its monoisotopic mass is 360.132141 Da .


Chemical Reactions Analysis

Nitrendipine is known to be a photodegradable pharmaceutical . Its photodegradation has been studied, revealing the formation of some photoproducts . The photodegradation pathway of Nitrendipine was speculated based on the chemical structures of Nitrendipine photoproducts .


Physical And Chemical Properties Analysis

Nitrendipine is present in crystalline form . The saturation solubility of Nitrendipine was increased remarkably (26.14 times) in comparison to plain Nitrendipine, post nanocrystals development . Nitrendipine has a melting point of 158°C .

科学的研究の応用

1. Nanoparticulate Oral Fast Dissolving Drug Delivery System

  • Summary of Application : Nitrendipine is used in the development of a nanoparticulate (nanocrystals-loaded) rapidly dissolving (orodispersible) tablet with improved solubility and bioavailability . This application is particularly useful in treating cardiovascular diseases effectively .
  • Methods of Application/Experimental Procedures : The nanosuspension (NS) was prepared by antisolvent sonoprecipitation technique and the optimized NS was lyophilized to obtain nanocrystals (NCs) . The Nitrendipine nanoparticulate orodispersible tablet (N-ODT) was prepared by direct compression method .
  • Results/Outcomes : The optimized NS showed a particle size of 505.74 ± 15.48 nm with a polydispersity index (PDI) of 0.083 ± 0.006 . The saturation solubility of Nitrendipine was increased remarkably (26.14 times) in comparison to plain Nitrendipine, post NCs development . The in vivo pharmacokinetic study in rabbits demonstrated significantly higher bioavailability of Nitrendipine on release from N-ODT than the conventional Nitrendipine tablet .

2. Treatment of Hypertension

  • Summary of Application : Nitrendipine, a dihydropyridine calcium-channel blocker, is used alone or with an angiotensin-converting enzyme inhibitor, to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina .
  • Methods of Application/Experimental Procedures : Nitrendipine is administered orally for the treatment of hypertension .
  • Results/Outcomes : Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

3. Combination Therapy for Hypertension

  • Summary of Application : Nitrendipine is used in combination with Enalapril, an angiotensin-converting enzyme inhibitor, to treat high blood pressure (hypertension) .
  • Methods of Application/Experimental Procedures : Both Nitrendipine and Enalapril are administered orally for the treatment of hypertension .
  • Results/Outcomes : The combination therapy of Nitrendipine and Enalapril has been found effective in managing high blood pressure .

4. Photodegradation Profiling

  • Summary of Application : Nitrendipine is a well-known photodegradable pharmaceutical. The photodegradation profiling of Nitrendipine helps in understanding its photochemical behavior .
  • Methods of Application/Experimental Procedures : The photodegradation profiling is performed by exposing Nitrendipine to light and studying its degradation .
  • Results/Outcomes : The study provides insights into the photochemical behavior of Nitrendipine .

5. Treatment of Angina Pectoris

  • Summary of Application : Nitrendipine, a dihydropyridine calcium-channel blocker, is used alone or with an angiotensin-converting enzyme inhibitor, to treat chronic stable angina pectoris and Prinzmetal’s variant angina .
  • Methods of Application/Experimental Procedures : Nitrendipine is administered orally for the treatment of angina pectoris .
  • Results/Outcomes : Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

6. Sodium Retention

  • Summary of Application : Nitrendipine is an effective antihypertensive agent and differs from other calcium channel blockers in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium retentive .
  • Methods of Application/Experimental Procedures : Nitrendipine is administered orally .
  • Results/Outcomes : Nitrendipine’s mildly natriuretic property helps in managing sodium levels in the body .

Safety And Hazards

Nitrendipine is classified under Acute toxicity - Category 4, Dermal .

将来の方向性

Nitrendipine has been used in the treatment of arterial hypertension . There have been studies on the development of a nanoparticulate (nanocrystals-loaded) rapidly dissolving (orodispersible) tablet with improved solubility and bioavailability . This could be a promising tool for improving the solubility and bioavailability of Nitrendipine and to treat cardiovascular diseases effectively .

特性

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHUJELLJLJGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023373
Record name Nitrendipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.42e-02 g/L
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nitrendipine

CAS RN

39562-70-4
Record name Nitrendipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39562-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrendipine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nitrendipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitrendipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrendipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITRENDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156-160 °C, 156 - 160 °C
Record name Nitrendipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nitrendipine
Reactant of Route 2
Reactant of Route 2
Nitrendipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nitrendipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nitrendipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nitrendipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nitrendipine

Citations

For This Compound
31,100
Citations
A Scriabine, B Garthoff, S Kazda… - Cardiovascular Drug …, 1984 - Wiley Online Library
… of nitrendipine on vascular smooth muscle were studied by Hermsmeyer (22,23j. At 10 nM, nitrendipine … the action of nitrendipine, the author proposed that nitrendipine hyperpolarizes …
Number of citations: 27 onlinelibrary.wiley.com
KL Goa, EM Sorkin - Drugs, 1987 - Springer
… Combining nitrendipine with other antihypertensive … to nitrendipine monotherapy. Headache, oedema, flushing and palpitations commonly occurring during treatment with nitrendipine …
Number of citations: 136 link.springer.com
UL Hulthén, PL Katzman - Journal of Cardiovascular …, 1988 - journals.lww.com
… During long-term (= l year) nitrendipine treatment in mild to moderate hypertension. the … -term” nitrendipine responders. In patients with severe hypertension, nitrendipine has a potent …
Number of citations: 10 journals.lww.com
BP Bean - Proceedings of the National Academy of …, 1984 - National Acad Sciences
… Block of Ca2I currents by the dihydropyridine drug nitrendipine was … , nitrendipine blocked Ca21 currents much less potently (Kd 700 nM). The results can be explained if nitrendipine …
Number of citations: 080 www.pnas.org
TM Santiago, LM Lopez - DICP, 1990 - journals.sagepub.com
… Nitrendipine may increase digoxin plasma concentrations in some patients, but this may not … which drugs interact with nitrendipine. In summary, nitrendipine is safe and effective for …
Number of citations: 23 journals.sagepub.com
M Fosset, E Jaimovich, E Delpont… - Journal of Biological …, 1983 - Elsevier
… dissociation constant of the nitrendipine-receptor complex is … nitrendipine is pH-dependent and reveals the presence of an essential ionizable group with a pK of 5.4 on the nitrendipine …
Number of citations: 437 www.sciencedirect.com
LA Ferrara, ML Fasano, G de Simone… - Clinical …, 1985 - Wiley Online Library
… in subjects receiving nitrendipine, while placebo did not mo* … ; P < 0.05) were reduced by nitrendipine, which also improved cardiac … Our results indicate that nitrendipine is a powerful …
Number of citations: 45 ascpt.onlinelibrary.wiley.com
M Novotny, B Klimova, M Valis - Frontiers in Aging Neuroscience, 2018 - frontiersin.org
… dementia has been demonstrated with nitrendipine. Its use is… ’s dementia with nitrendipine in indicated hypertonic patients. … , hypertension and its treatment with nitrendipine. In addition, …
Number of citations: 18 www.frontiersin.org
A Fujimura, K Ohashi, K Sugimoto… - The Journal of …, 1989 - Wiley Online Library
Nitrendipine 20 mg or placebo was given orally to eight healthy … Plasma nitrendipine concentrations were determined at 0.5, 1, 2, 3, … SBP did not decrease significantly after …
Number of citations: 25 accp1.onlinelibrary.wiley.com
IM Dixon, SL Lee, NS Dhalla - Circulation research, 1990 - Am Heart Assoc
… [3H]Nitrendipine Binding Assay Binding of ['H]nitrendipine to … -5 nM ['H]nitrendipine, unless otherwise indicated in the text, … the specific[3H]nitrendipine binding. Assays were terminated …
Number of citations: 173 www.ahajournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。